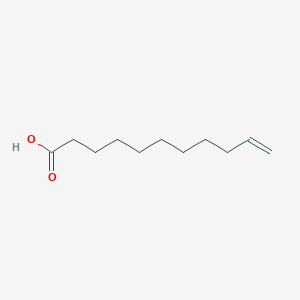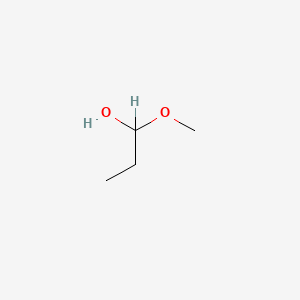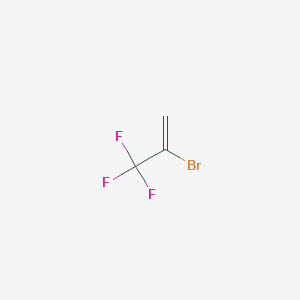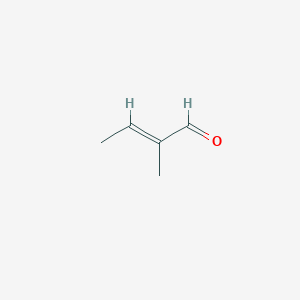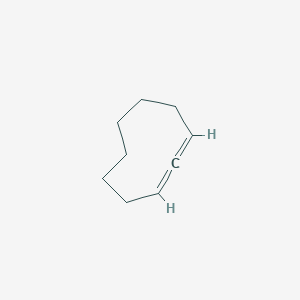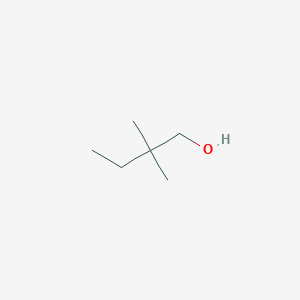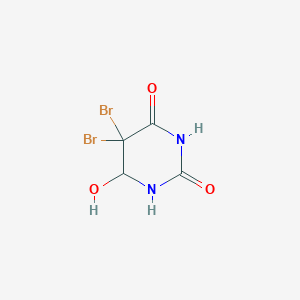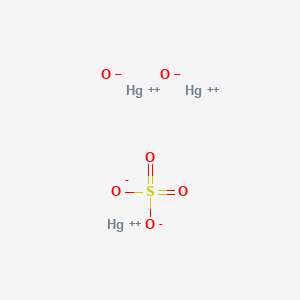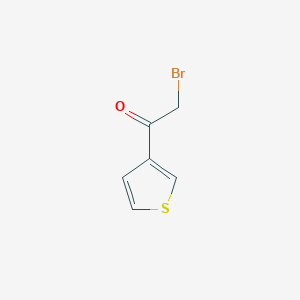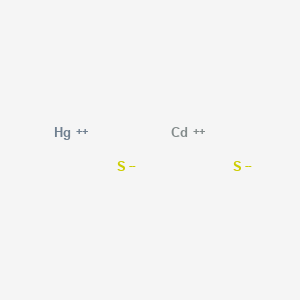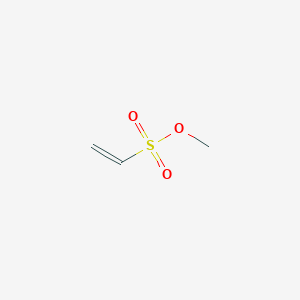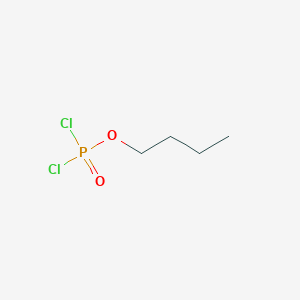
n-Butylphosphorodichloridate
Übersicht
Beschreibung
N-Butylphosphorodichloridate (BPCl) is an important chemical compound that has been used extensively in scientific research. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. BPCl is a highly reactive compound that readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to form phosphorodichloridates.
Wirkmechanismus
The mechanism of action of n-Butylphosphorodichloridate involves the formation of a phosphorodichloridate intermediate, which can react with a variety of nucleophiles to form a range of compounds. The reaction of n-Butylphosphorodichloridate with alcohols, for example, proceeds through the formation of an intermediate alkyl phosphorodichloridate, which can be further hydrolyzed to form an alkyl phosphonic acid.
Biochemische Und Physiologische Effekte
N-Butylphosphorodichloridate is a highly reactive compound that can cause severe irritation to the skin, eyes, and respiratory tract. It has been shown to be toxic to aquatic organisms and can cause environmental damage if not handled properly. In terms of its biochemical and physiological effects, n-Butylphosphorodichloridate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using n-Butylphosphorodichloridate in lab experiments is its high reactivity, which allows for the rapid synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as the compound can be difficult to handle and may require specialized equipment and techniques. Additionally, the toxicity of n-Butylphosphorodichloridate can pose a risk to researchers and the environment.
Zukünftige Richtungen
There are several future directions for the use of n-Butylphosphorodichloridate in scientific research. One area of interest is the development of new synthetic methods using n-Butylphosphorodichloridate as a reagent. Another area of interest is the exploration of the biological activity of compounds synthesized using n-Butylphosphorodichloridate, with the aim of developing new drugs and therapies. Finally, there is a need for further research into the environmental impact of n-Butylphosphorodichloridate and the development of safer handling and disposal methods.
Wissenschaftliche Forschungsanwendungen
N-Butylphosphorodichloridate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of phosphorus-containing compounds, such as phosphonic acids, phosphonates, and phosphoramidates. n-Butylphosphorodichloridate has also been used in the synthesis of biologically active compounds, such as antiviral agents, antitumor agents, and enzyme inhibitors.
Eigenschaften
CAS-Nummer |
1498-52-8 |
|---|---|
Produktname |
n-Butylphosphorodichloridate |
Molekularformel |
C4H9Cl2O2P |
Molekulargewicht |
190.99 g/mol |
IUPAC-Name |
1-dichlorophosphoryloxybutane |
InChI |
InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 |
InChI-Schlüssel |
RNXHHJQBVBRJMB-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(Cl)Cl |
Kanonische SMILES |
CCCCOP(=O)(Cl)Cl |
Andere CAS-Nummern |
1498-52-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

